Toxin II (anemonia sulcata)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

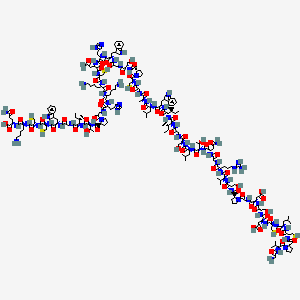

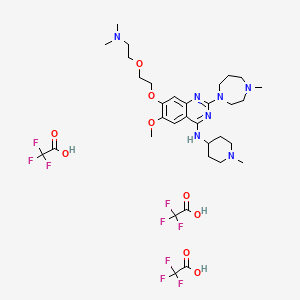

The synthesis of Toxin II involves isolating it from Anemonia sulcata. Researchers have characterized three related toxins from this species: ATX I, ATX II, and ATX III. These toxins have distinct molecular weights and exhibit varying effects on different organisms .

Molecular Structure Analysis

Toxin II’s molecular structure consists of a polypeptide chain with specific amino acid sequences. Its isomers, containing both isoleucine and valine, contribute to its unique properties. Further structural studies are essential to understand its precise conformation and binding sites .

Chemical Reactions Analysis

Toxin II primarily interacts with Na+ channels. Its binding to these channels affects ion flow, leading to altered membrane excitability. Investigating its interactions with other cellular components and potential chemical reactions is an area of ongoing research .

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C213H329N63O61S6/c1-20-106(14)169(204(328)233-85-160(289)240-132(68-113-78-227-121-44-27-24-41-118(113)121)187(311)262-147(96-341)199(323)264-145(94-339)196(320)245-125(47-30-33-57-215)181(305)247-127(212(336)337)54-55-154(218)283)269-209(333)173(111(19)282)272-203(327)151-51-37-61-274(151)164(293)87-234-176(300)134(70-115-80-223-99-236-115)250-182(306)126(48-31-34-58-216)243-180(304)124(46-29-32-56-214)244-195(319)144(93-338)263-190(314)137(73-156(220)285)252-189(313)135(71-116-81-224-100-237-116)251-186(310)131(67-112-77-226-120-43-26-23-40-117(112)120)239-158(287)84-231-179(303)141(90-278)259-201(325)152-52-38-62-275(152)210(334)149(98-343)242-161(290)82-229-174(298)109(17)238-183(307)128(64-101(4)5)248-188(312)133(69-114-79-228-122-45-28-25-42-119(114)122)256-206(330)171(108(16)22-3)270-207(331)170(107(15)21-2)267-162(291)86-232-178(302)140(89-277)257-184(308)130(66-103(8)9)255-208(332)172(110(18)281)271-192(316)136(72-155(219)284)241-159(288)83-230-175(299)123(49-35-59-225-213(221)222)246-205(329)167(104(10)11)268-194(318)143(92-280)260-200(324)150-50-36-60-273(150)163(292)88-235-177(301)138(74-165(294)295)253-193(317)142(91-279)258-191(315)139(75-166(296)297)254-197(321)146(95-340)261-185(309)129(65-102(6)7)249-198(322)148(97-342)265-202(326)153-53-39-63-276(153)211(335)168(105(12)13)266-157(286)76-217/h23-28,40-45,77-81,99-111,123-153,167-173,226-228,277-282,338-343H,20-22,29-39,46-76,82-98,214-217H2,1-19H3,(H2,218,283)(H2,219,284)(H2,220,285)(H,223,236)(H,224,237)(H,229,298)(H,230,299)(H,231,303)(H,232,302)(H,233,328)(H,234,300)(H,235,301)(H,238,307)(H,239,287)(H,240,289)(H,241,288)(H,242,290)(H,243,304)(H,244,319)(H,245,320)(H,246,329)(H,247,305)(H,248,312)(H,249,322)(H,250,306)(H,251,310)(H,252,313)(H,253,317)(H,254,321)(H,255,332)(H,256,330)(H,257,308)(H,258,315)(H,259,325)(H,260,324)(H,261,309)(H,262,311)(H,263,314)(H,264,323)(H,265,326)(H,266,286)(H,267,291)(H,268,318)(H,269,333)(H,270,331)(H,271,316)(H,272,327)(H,294,295)(H,296,297)(H,336,337)(H4,221,222,225)/t106-,107-,108-,109-,110+,111+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,167-,168-,169-,170-,171-,172-,173-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLBKYQRFZOSNC-YZYMASRJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NCC(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CN=CN7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C213H329N63O61S6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4941 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60748-45-0 |

Source

|

| Record name | Toxin II (anemonia sulcata) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

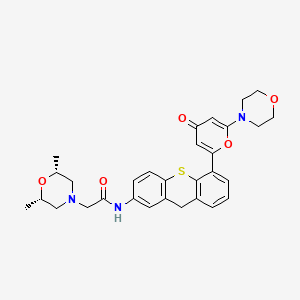

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)

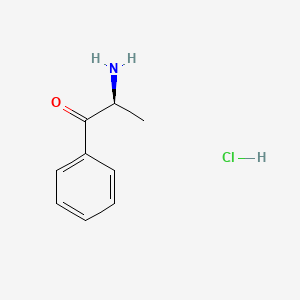

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)